

Technical Guide: Physicochemical Characterization of (R)-2-Tetralol

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Compound of Interest

Compound Name:	(R)-1,2,3,4-tetrahydronaphthalen-2-ol
CAS No.:	7575-89-5
Cat. No.:	B3056980

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Executive Summary

(R)-2-Tetralol (CAS: 7575-89-5), also known as (R)-1,2,3,4-tetrahydro-2-naphthalenol, is a vital chiral intermediate employed in the synthesis of 2-aminotetralin derivatives, a class of compounds frequently investigated as dopamine agonists and serotonin receptor modulators. Precise knowledge of its melting point (MP) and boiling point (BP) is essential for developing robust purification protocols (crystallization, fractional distillation) and ensuring enantiomeric purity during drug development. This guide synthesizes experimental data with thermodynamic context to support researchers in handling this low-melting chiral alcohol.

Part 1: Physicochemical Profile[1]

The physical properties of (R)-2-tetralol differ subtly from its racemic counterpart, particularly in solid-state behavior. While the racemate is a low-melting solid, the pure enantiomer often presents as a supercooled liquid or oil at room temperature, requiring specific handling for crystallization.

Core Data Summary

Property	Value	Condition / Note	Source
Compound Name	(R)-2-Tetralol	(R)-1,2,3,4-Tetrahydro-2-naphthalenol	[1]
CAS Number	7575-89-5	Specific to (R)-enantiomer	[1][2]
CAS (Racemate)	530-91-6	For comparison	[3]
Molecular Weight	148.20 g/mol	C ₁₀ H ₁₂ O	[3]
Physical State	Solid or Oil	Low-melting solid; often supercooled liquid	[2]
Melting Point	~15–20 °C	Racemate MP is 15.5 °C; enantiomer is similar	[3][4]
Boiling Point	180 °C	@ 4 Torr (Vacuum)	[1]
Boiling Point	140 °C	@ 12 mmHg (Racemate reference)	[4]
Chirality	(R)-Enantiomer	Dextrorotatory or Levorotatory (solvent dependent)	[5]

Thermodynamic & Stereochemical Context

- Melting Point Depression:** The low melting point (~15.5 °C for the racemate) indicates weak intermolecular hydrogen bonding relative to the crystal lattice energy. Pure enantiomers of such low-melting racemates often form conglomerates or racemic compounds with melting points within a few degrees of the racemate. Consequently, (R)-2-tetralol is frequently handled as a viscous yellow oil or crystallized at sub-ambient temperatures.
- Boiling Point & Vacuum Distillation:** The high boiling point at atmospheric pressure (extrapolated >260 °C) necessitates vacuum distillation to prevent thermal degradation

(dehydration to dihydronaphthalene). The value of 180 °C at 4 Torr suggests a high enthalpy of vaporization, consistent with hydrogen-bonded alcohols.

Part 2: Experimental Methodology

To ensure scientific integrity, the following protocols describe how to validate the physical constants and purity of (R)-2-tetralol.

Melting Point Determination (DSC)

Traditional capillary melting point methods are difficult for (R)-2-tetralol due to its tendency to supercool. Differential Scanning Calorimetry (DSC) is the preferred method.

- Protocol:
 - Cool the sample to -40 °C to ensure complete solidification.
 - Equilibrate for 5 minutes.
 - Heat at a rate of 2–5 °C/min.
 - Record the onset temperature of the endothermic peak as the melting point.
- Why: DSC captures the phase transition energy even if the visual melting is obscure due to oiling out.

Vacuum Distillation (Boiling Point Validation)

Purification of (R)-2-tetralol from reaction mixtures (e.g., asymmetric reduction of 2-tetralone) requires precise pressure control.

- Setup: Short-path distillation apparatus with a cow receiver.
- Key Parameter: Maintain vacuum at < 5 Torr.
- Observation: Collect the fraction distilling at 175–180 °C (at 4 Torr).
- Caution: Monitor the still pot temperature; exceeding 200 °C may catalyze dehydration, especially in the presence of trace acidic impurities.

Enantiomeric Purity (Optical Rotation & HPLC)

While MP/BP confirms chemical identity, they do not confirm stereochemical purity.

- Polarimetry: Dissolve in CHCl_3 or EtOH ($c = 1.0$). Measure
 - Compare with a certified standard or literature value for the specific solvent, as the sign of rotation can flip between polar and non-polar solvents.
- Chiral HPLC:
 - Column: Chiralcel OD-H or AD-H.
 - Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).
 - Detection: UV at 254 nm.
 - Self-Validating Step: Inject the racemate first to establish the separation of (R) and (S) peaks before injecting the pure sample.

Part 3: Applications & Handling

Synthesis of Dopamine Agonists

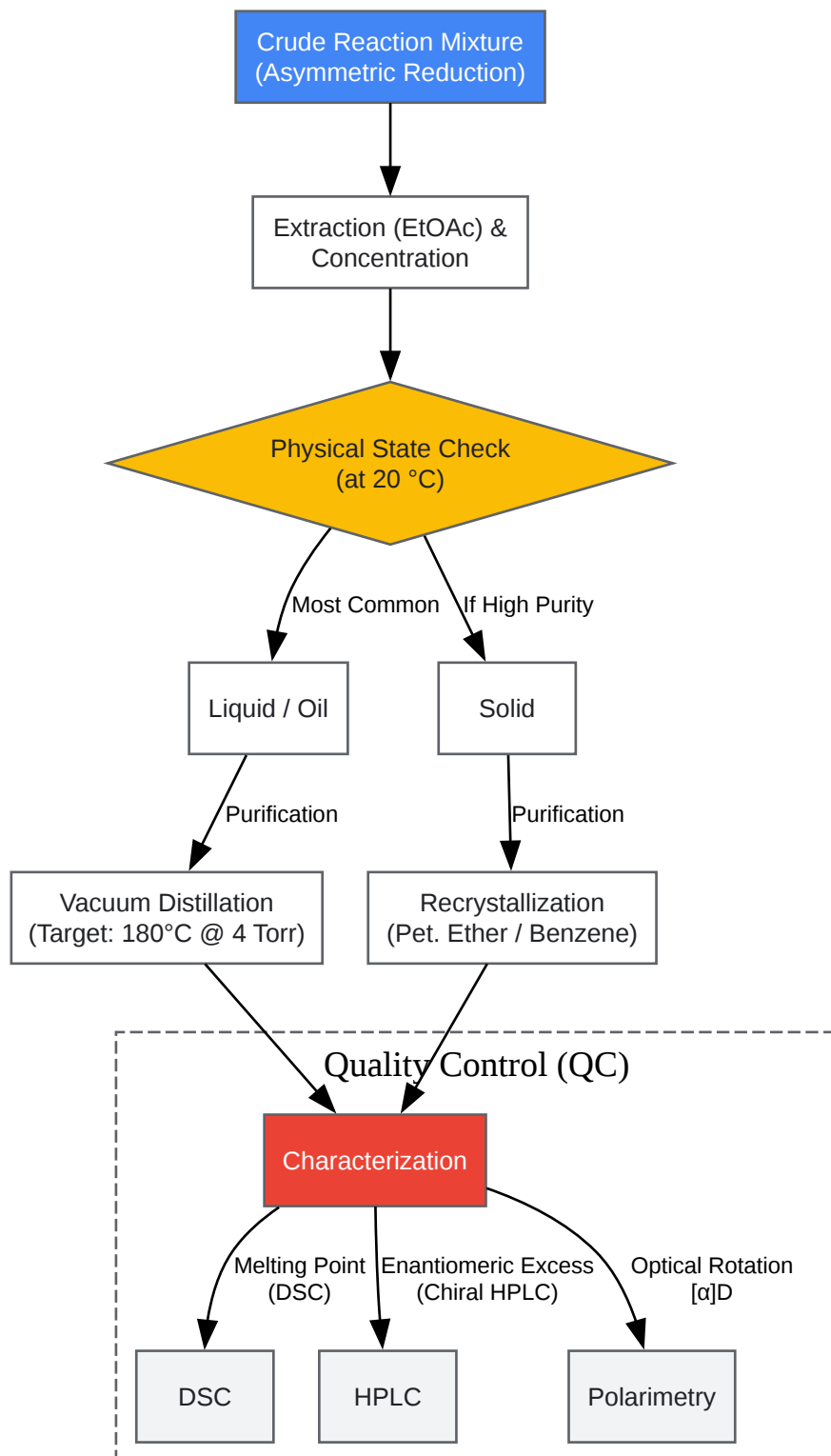
(R)-2-Tetralol is a precursor for (R)-2-aminotetralins, which are pharmacophores in dopamine agonists (e.g., Rotigotine analogs). The stereochemistry at the C2 position is crucial for receptor binding affinity.

Handling & Storage

- Hygroscopicity: As a secondary alcohol, it can absorb moisture, which depresses the melting point and alters the boiling point.
- Storage: Store under nitrogen at 2–8 °C. If the substance is an oil, seeding with a crystal of pure (R)-2-tetralol at 0 °C can induce crystallization.

Part 4: Visualization

Workflow: Purification and Characterization of (R)-2-Tetralol



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Caption: Operational workflow for the isolation and validation of (R)-2-tetralol, highlighting the decision path based on physical state.

References

- CAS Common Chemistry. (2R)-1,2,3,4-Tetrahydro-2-naphthalenol (CAS 7575-89-5). American Chemical Society. Available at: [\[Link\]](#)
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